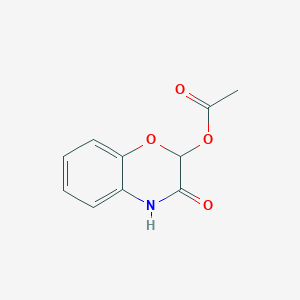
3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate is a chemical compound that belongs to the benzoxazine family Benzoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure This particular compound is characterized by the presence of an oxo group at the third position and an acetate group at the second position of the benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate typically involves the reaction of 2-aminophenol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzoxazine ring. The reaction conditions generally include heating the reaction mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo derivatives.
Reduction: Formation of 3-hydroxy derivatives.
Substitution: Formation of substituted benzoxazines with various functional groups.
Scientific Research Applications
3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, its ability to form stable complexes with metal ions can influence its biological activity and interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside
- Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate
- 2-Alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines
Uniqueness
3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate is unique due to its specific functional groups and structural features The presence of both an oxo group and an acetate group imparts distinct chemical reactivity and biological activity compared to other benzoxazine derivatives
Properties
CAS No. |
23520-35-6 |
|---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
(3-oxo-4H-1,4-benzoxazin-2-yl) acetate |
InChI |
InChI=1S/C10H9NO4/c1-6(12)14-10-9(13)11-7-4-2-3-5-8(7)15-10/h2-5,10H,1H3,(H,11,13) |
InChI Key |
UPZQKQYNCLTMCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(=O)NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


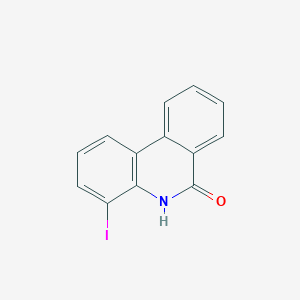
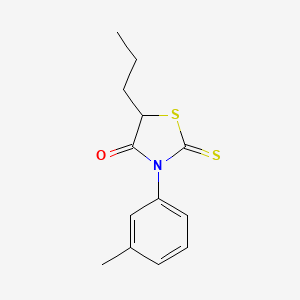
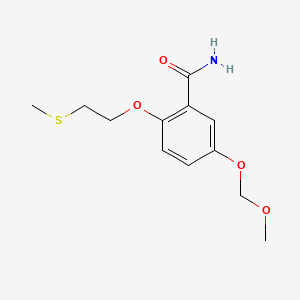
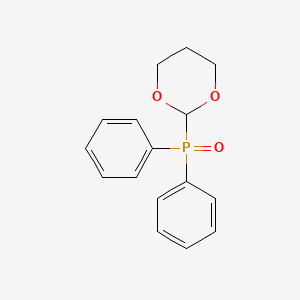
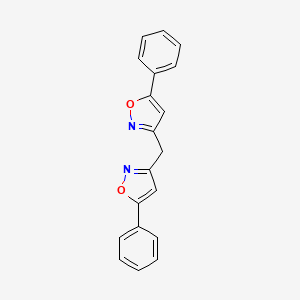
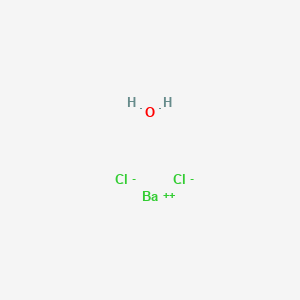

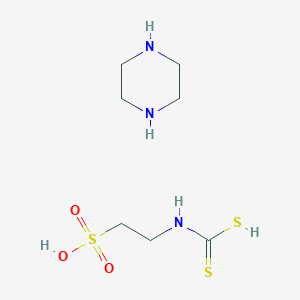
![6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B14703958.png)





